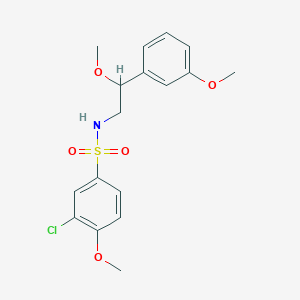
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO5S and its molecular weight is 385.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
- Synthesis & Antifungal Screening of Novel Azetidin-2-ones : A study focused on the synthesis of a new series of benzenesulfonamide derivatives, revealing potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship (SAR) trends. This highlights the compound's potential use in developing antifungal agents (Gupta & Halve, 2015).
Photodynamic Therapy in Cancer Treatment
- New Zinc Phthalocyanine Derivative with High Singlet Oxygen Quantum Yield : Research introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups. The derivative exhibited potent photophysical properties, making it a promising photosensitizer in photodynamic therapy for cancer treatment, especially considering its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity
- Metabolism of Chlorsulfuron by Plants : Chlorsulfuron, a derivative of benzenesulfonamide, was studied for its selective herbicide properties in small grains. The study showed that certain crop plants like wheat, oats, and barley could rapidly metabolize chlorsulfuron, transforming it into an inactive product, thus contributing to its selectivity as a herbicide (Sweetser, Schow, & Hutchison, 1982).
Antiviral and Antifungal Activities
- Synthesis, Anti-HIV, and Antifungal Activity of Benzensulfonamides : A study synthesized a series of benzenesulfonamide derivatives to evaluate their antiviral (specifically anti-HIV) and antifungal activities. This research underlines the potential of these compounds in antiviral and antifungal drug development (Zareef et al., 2007).
Idiopathic Pulmonary Fibrosis and Cough Treatment
- Evaluation of PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough : The paper discusses the potential use of PI3K inhibitors, specifically 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide and related compounds, for treating idiopathic pulmonary fibrosis and cough, supported by in vitro data and early clinical studies (Norman, 2014).
Chemical Synthesis and Biological Activity
- Cascade Synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole : This study describes the synthesis of a complex thiazole derivative from a benzenesulfonamide precursor, indicating the versatility of benzenesulfonamide derivatives in synthesizing a wide array of chemical structures for potential use in various biological applications (Rozentsveig et al., 2011).
Conformation and Assembly in Crystal Structures
- An Additional Methylene Group Driving Conformation and Assembly of Arylsulfonamide Hybrids : This paper investigates how a small structural change, such as the inclusion of a -CH2- group, can significantly impact the conformation and crystal structure of arylsulfonamide compounds. This knowledge is crucial for designing drugs with desired properties and for understanding drug-receptor interactions at a molecular level (de Castro et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHCMSBVYPJOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636122.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2636123.png)
![2-{[4-(Methylethyl)cyclohexyl]carbonylamino}-3-phenylpropanoic acid](/img/no-structure.png)
![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)
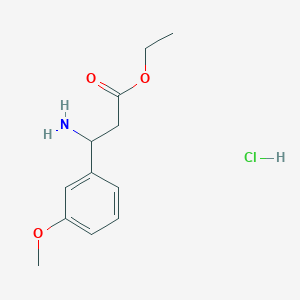

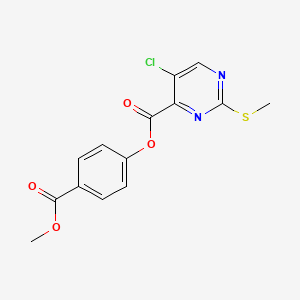
![4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2636135.png)
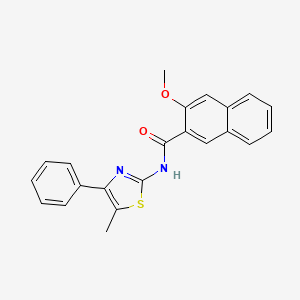
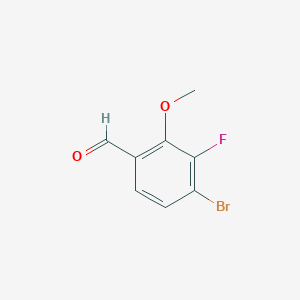
![2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2636143.png)
![N-(4-bromophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2636145.png)
